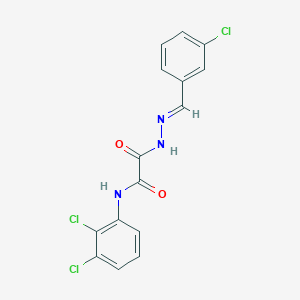![molecular formula C25H23ClN4O2S B12015170 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12015170.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C25H23ClN4O3S , is a fascinating member of the triazole family. Its structure combines a triazole ring, a phenyl group, and an acetamide moiety. The compound’s systematic name is quite a mouthful, but it reflects its intricate arrangement of atoms. Let’s break it down:
Triazole Ring: The central feature is the 1,2,4-triazole ring, which imparts unique properties.
Phenyl Groups: The compound contains both a chlorophenyl group and a methoxyphenyl group, contributing to its diverse reactivity.
Sulfanyl Group: The sulfur atom (sulfanyl) adds further complexity.
Acetamide Moiety: The N-(4-ethylphenyl)acetamide portion provides a functional handle for synthetic modifications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to this compound. One common approach involves the condensation of appropriate starting materials, such as chlorophenyl-substituted triazoles and methoxyphenyl-substituted thiols. These reactions typically occur under mild conditions, favoring the formation of the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies. Optimization for yield, purity, and scalability is crucial.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or the phenyl groups may yield corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the sulfur or nitrogen atoms are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products: The specific products depend on reaction conditions and regioselectivity. Isomeric forms may arise due to the position of substitution.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound’s sulfur atom can coordinate with transition metals, making it useful in catalytic processes.
Click Chemistry: Triazoles play a role in click reactions, facilitating bioconjugation and drug discovery.
Antifungal Properties: Triazoles exhibit antifungal activity, making this compound relevant in treating fungal infections.
Carbonic Anhydrase Inhibition: Some triazoles, including related compounds, inhibit carbonic anhydrase enzymes.
Pharmaceuticals: The compound’s structural features inspire drug design.
Materials Science: Triazoles find applications in materials like polymers and coatings.
Mécanisme D'action
The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While this compound stands out due to its unique combination of substituents, other related compounds include:
Cetirizine Related Compound C: A structurally distinct compound with potential pharmacological applications.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: An effective carbonic anhydrase inhibitor.
2-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl-N’[(E)-(4-isopropylphenyl)methylidene]acetohydrazide: Another intriguing triazole derivative.
Propriétés
Formule moléculaire |
C25H23ClN4O2S |
|---|---|
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O2S/c1-3-17-4-10-20(11-5-17)27-23(31)16-33-25-29-28-24(18-6-14-22(32-2)15-7-18)30(25)21-12-8-19(26)9-13-21/h4-15H,3,16H2,1-2H3,(H,27,31) |
Clé InChI |
XNMBWMYKUGIANJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015154.png)
![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)


![Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015168.png)
